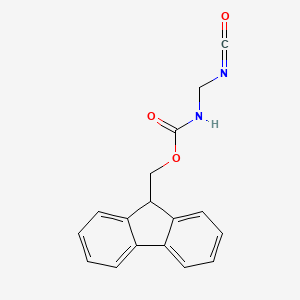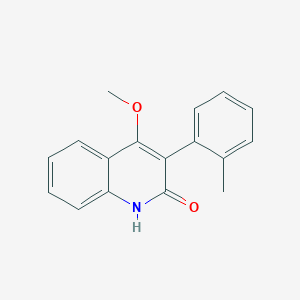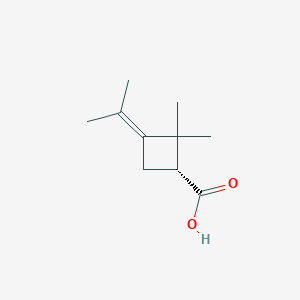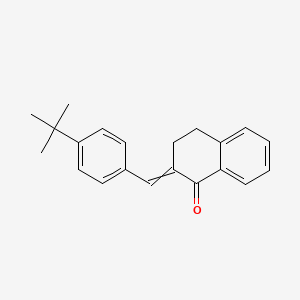![molecular formula C13H23NO2Si B8622915 [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol](/img/structure/B8622915.png)
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol
Overview
Description
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol is a chemical compound that features a pyridine ring substituted with tert-butyldimethylsilyloxymethyl and hydroxymethyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions often include the use of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The hydroxymethyl group is introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The formyl group can be reduced back to a hydroxymethyl group.
Substitution: The tert-butyldimethylsilyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a formyl or carboxyl group, while reduction of the formyl group regenerates the hydroxymethyl group.
Scientific Research Applications
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol involves its interaction with various molecular targets. The tert-butyldimethylsilyloxymethyl group provides steric protection, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make the compound useful in modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-Butyldimethylsilyloxymethyl)-2-methylpyridine
- 5-(tert-Butyldimethylsilyloxymethyl)-2-ethylpyridine
- 5-(tert-Butyldimethylsilyloxymethyl)-2-(methoxymethyl)pyridine
Uniqueness
The uniqueness of [5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol lies in its combination of steric protection from the tert-butyldimethylsilyloxymethyl group and the reactivity of the hydroxymethyl group. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C13H23NO2Si |
|---|---|
Molecular Weight |
253.41 g/mol |
IUPAC Name |
[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-11-6-7-12(9-15)14-8-11/h6-8,15H,9-10H2,1-5H3 |
InChI Key |
QDVSCOYGGABOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(C=C1)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-2-[(2-chlorophenyl)methyl]aniline](/img/structure/B8622836.png)
![[(2-Chloroethyl)selanyl]benzene](/img/structure/B8622843.png)

![4-{2-[4-(Methylamino)phenyl]propan-2-yl}phenol](/img/structure/B8622870.png)
![1,4-Bis(3-hydroxypropylamino)benzo[g]phthalazine](/img/structure/B8622879.png)

![N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B8622887.png)







